molecular formula C26H26FNO B566171 (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone CAS No. 1364933-60-7

(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone

Cat. No.: B566171
CAS No.: 1364933-60-7
M. Wt: 387.5 g/mol
InChI Key: NSCXPXDWLZORPX-UHFFFAOYSA-N
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Mechanism of Action

EAM-2201, also known as (4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone or 5-fluoro-JWH-210, is a synthetic cannabinoid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

EAM-2201 acts as a potent agonist for the cannabinoid receptors . It has a binding affinity of 0.380 nM at CB1 and 0.371 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

As an agonist, EAM-2201 binds to the cannabinoid receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of events within the cell, leading to various physiological effects .

Biochemical Pathways

This can affect a wide range of functions, from pain perception to mood regulation .

Pharmacokinetics

In vitro studies suggest that eam-2201 has the potential to trigger pharmacokinetic drug interactions when co-administered with substrates of cyp2c8, cyp2c9, cyp2c19, cyp3a4, and ugt1a3 .

Result of Action

The molecular and cellular effects of EAM-2201’s action are largely dependent on the specific physiological system in which the cannabinoid receptors are activated. Given its potent agonist activity, EAM-2201 can produce significant alterations in neurotransmitter release, potentially leading to changes in perception, mood, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EAM-2201. For instance, factors such as the presence of other drugs, the user’s metabolic rate, and genetic variations in the cannabinoid receptors or metabolic enzymes could all potentially influence the effects of EAM-2201 .

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCXPXDWLZORPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745434
Record name EAM 2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-60-7
Record name (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EAM-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EAM 2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EAM-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does EAM-2201 interact with its target and what are the downstream effects?

A1: EAM-2201 acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.

Q2: What is known about the metabolism of EAM-2201?

A2: Research indicates that EAM-2201 is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for EAM-2201 to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .

Q3: Are the metabolites of EAM-2201 biologically active?

A3: Yes, research suggests that several major phase I metabolites of EAM-2201 retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.

Q4: What analytical techniques are used to study EAM-2201?

A4: Several analytical methods are employed to detect, identify, and quantify EAM-2201 and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate EAM-2201 from other compounds.

Q5: What are the implications of EAM-2201 being found in forensic samples?

A5: The detection of EAM-2201 in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.

Q6: Has EAM-2201 been detected in products like "spice-like" herbal mixtures?

A6: Yes, EAM-2201 has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.

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